Tridecyl acetate

Descripción general

Descripción

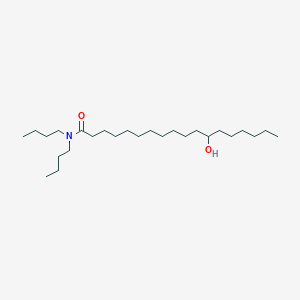

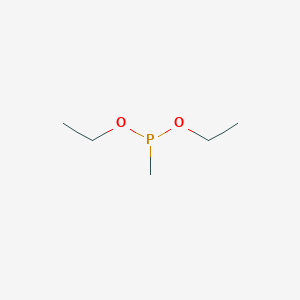

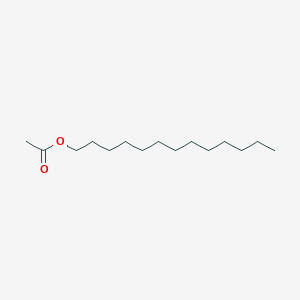

Tridecyl acetate (TDA) is a natural aliphatic ester, which is widely used in the synthesis of a variety of compounds. It is a common building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and food additives. TDA is a useful starting material for the synthesis of a variety of compounds, including carboxylic acids, alcohols, and amines. It is also used as an intermediate in the synthesis of a variety of compounds, including polymers, surfactants, and lubricants.

Aplicaciones Científicas De Investigación

Toxicity Evaluation in Rats : Tridecyl acetate was studied for its subchronic toxicity in rats. It was administered orally at different doses, revealing effects like increased liver and kidney weights, hydrocarbon nephropathy in males, and decreased serum glucose levels in male rats. These findings suggest a low degree of systemic toxicity at doses up to 1 g/kg body weight (Daughtrey et al., 1990).

Cerebral Acetate Transport and Metabolism : A study using 1H-[13C]-Nuclear Magnetic Resonance spectroscopy explored the kinetics of acetate transport and utilization in rat brains. This research helps in understanding acetate's role in astrocyte function and its contribution to overall oxidative metabolism in the brain (Patel et al., 2010).

Astrocytoma Imaging with Acetate : 1-11C-acetate (ACE) was evaluated as a metabolic tracer for detecting and characterizing astrocytomas using positron emission tomography (PET). The study found that ACE is useful for detecting primary astrocytomas but has limited value in differentiating high- and low-grade astrocytomas (Liu et al., 2006).

Stabilization of Long-Chain Intermediates : Research on the stabilization of long-chain intermediates in solution focused on tridecyl radicals and cations. This study, involving thermal and photolytic conditions, contributes to the understanding of radical rearrangements and stabilization pathways in the tridecyl system (Teodorović et al., 2013).

Effects on Arsenic Release in Groundwater : The introduction of acetate into groundwater for biostimulation, aimed at immobilizing uranium, was found to increase soluble arsenic levels. This study highlights the importance of considering thioarsenic species in remediation strategies in contaminated aquifers (Stucker et al., 2014).

PET Imaging in Renal Cell Carcinoma : A study investigated the use of [1-11C]acetate (AC) as a metabolic tracer for renal cell cancer. It was found that most kidney tumors did not show higher AC accumulation than normal kidney parenchyma, suggesting that AC PET is not recommended for characterizing renal masses (Kotzerke et al., 2007).

Acetate in Lipid Metabolism : An experiment on rabbits showed that acetate treatment can affect lipid metabolism. Acetate induced a dose-dependent decrease in adipose and significantly altered the expression of genes and protein levels related to lipid metabolism (Fu et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Tridecyl acetate is a species-specific female sex pheromone isolated from Adoxophyes sp. (smaller tea tortrix, STT) . The primary targets of this compound are the olfactory receptors of these insects, which play a crucial role in their mating behavior.

Mode of Action

As a pheromone, this compound interacts with the olfactory receptors of the insects, triggering a series of neural responses that lead to behavioral changes. These changes typically involve attraction towards the source of the pheromone, facilitating mating and reproduction .

Biochemical Pathways

It is known that pheromones like this compound typically work by binding to specific receptors in the insect’s antennae, triggering a signal transduction pathway that leads to changes in behavior .

Pharmacokinetics

Its metabolism and excretion would depend on the insect’s specific biochemical processes .

Result of Action

The primary result of this compound’s action is a change in the insect’s behavior, specifically an attraction towards the source of the pheromone. This facilitates mating and reproduction among the insects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and wind can affect the volatility and dispersion of the pheromone in the environment, thereby influencing its effectiveness .

Análisis Bioquímico

Cellular Effects

Given its role as a pheromone in certain species , it may influence cell signaling pathways, gene expression, and cellular metabolism in those organisms

Molecular Mechanism

As an ester, it may undergo hydrolysis in the presence of water and an acid or base, yielding tridecanol and acetic acid

Metabolic Pathways

It is known that esters like Tridecyl acetate can be metabolized via hydrolysis to yield alcohols and carboxylic acids

Propiedades

IUPAC Name |

tridecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRNMODJXFOYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147938 | |

| Record name | 1-Tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-33-9 | |

| Record name | Tridecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of tridecyl acetate in insects?

A1: this compound, specifically (S)-2-tridecyl acetate, acts as a pheromone component in several insect species. [, , ] In Drosophila mulleri, it is a key component of the aggregation pheromone, attracting both males and females. [, ] This compound is also found in the Dufour gland of the fire ant Pachycondyla sennaarensis, although its specific role in this species is not yet fully understood. []

Q2: How does the stereochemistry of this compound affect its activity as a pheromone?

A2: Research on Drosophila busckii, a close relative of D. mulleri, suggests that the (S)-enantiomer of 2-pentadecyl acetate is crucial for pheromonal activity. Flies were attracted to both the (S)-enantiomer and the racemic mixture, but not to the pure (R)-enantiomer. [, ] This highlights the importance of stereospecificity in pheromone recognition and signaling.

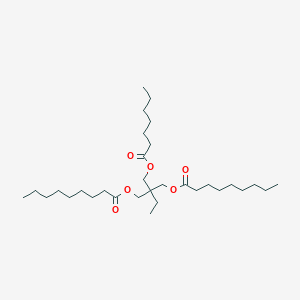

Q3: Are there any synthetic routes available for producing this compound, particularly with specific stereochemistry?

A3: Yes, several methods have been explored for the stereoselective synthesis of this compound analogs. Notably, researchers have successfully synthesized all sixteen stereoisomers of 3,7,9-trimethyl-2-tridecyl acetate, the sex pheromone of the pine sawfly Macrodiprion nemoralis. [, , ] Additionally, enzymatic acetylation using lipases like Pseudomonas fluorescens lipase (PPL) has shown promise for the efficient resolution of 2-alkanols, including those used in the synthesis of 2-tridecyl acetate. [, ]

Q4: What is known about the toxicity of this compound?

A4: While detailed toxicological data is limited, a study evaluating the subchronic toxicity of this compound in rats has been conducted. [] Further research is necessary to fully understand the potential toxicological effects of this compound in various organisms and environmental contexts.

Q5: What are the implications of understanding this compound's role as a pheromone?

A5: Unraveling the intricacies of this compound's function as a pheromone can lead to significant advancements in pest management. For example, disrupting the pheromone communication of insect pests like Drosophila species or the fire ant Pachycondyla sennaarensis could offer effective and environmentally friendly approaches to control their populations. [, ]

Q6: What analytical techniques are used to study this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound in biological samples, such as insect gland secretions. [] This method allows for the separation and detection of volatile compounds, providing valuable information about the chemical composition of complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)